

Spectroscopic Profile of 7-Azaspiro[3.5]nonan-1ol: A Technical Overview

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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonan-1-ol

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This technical guide provides a summary of available spectroscopic data and generalized experimental protocols for the analysis of **7-Azaspiro[3.5]nonan-1-ol**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a foundational understanding of the spectroscopic characteristics of this heterocyclic compound.

Important Note: Extensive searches of public databases and scientific literature have revealed a lack of published experimental spectroscopic data (NMR, IR, MS) for **7-Azaspiro[3.5]nonan-1-ol**. The information presented herein is based on predicted data and generalized methodologies.

Predicted Mass Spectrometry Data

While experimental mass spectra are not available, predicted data provides valuable insight into the expected mass-to-charge ratios for various adducts of **7-Azaspiro[3.5]nonan-1-ol**. This information is critical for identifying the compound in mass spectrometry analyses. The following table summarizes the predicted collision cross-section (CCS) values for different adducts of the molecule.[1]



Adduct Ion	Predicted m/z	Predicted CCS (Ų)
[M+H]+	142.12265	129.6
[M+Na] ⁺	164.10459	133.7
[M+K]+	180.07853	134.2
[M+NH ₄] ⁺	159.14919	144.1
[M+H-H ₂ O] ⁺	124.11263	119.6
[M-H] ⁻	140.10809	130.6
[M+HCOO]-	186.11357	144.5
[M+CH ₃ COO] ⁻	200.12922	170.7

Data sourced from PubChem, calculated using the CCSbase prediction model.[1]

Experimental Protocols

The following sections detail generalized, standard operating procedures for acquiring NMR, IR, and MS data for a novel small organic molecule such as **7-Azaspiro**[3.5]nonan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample of 7-Azaspiro[3.5]nonan-1ol would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)
 in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is typically
 added as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.
 [3]
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is commonly used for routine analysis.



- Data Acquisition: The spectrometer's magnetic field is first shimmed to achieve homogeneity.
 A standard one-pulse ¹H NMR experiment is performed at ambient probe temperature. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The spectrum is then calibrated to the TMS or residual solvent peak. Signal integration is performed to determine the relative number of protons for each resonance.[1]

2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is often required for ¹³C NMR, typically 20-50 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.
- Instrumentation: The same spectrometer as for ¹H NMR is used.
- Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. This involves broadband decoupling of all proton frequencies to ensure that each unique carbon atom appears as a single line.[4] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.[5]
- Data Processing: The FID is processed with a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR): ATR-FTIR has become the standard technique due to its simplicity.[7] A small amount of the solid 7 Azaspiro[3.5]nonan-1-ol sample is placed directly onto the ATR crystal (typically diamond or germanium).[7][8] Pressure is applied to ensure good contact between the sample and the crystal.[8]



- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty, clean ATR crystal is recorded first.[9] Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to produce the final spectrum, which is usually recorded in the range of 4000 to 400 cm⁻¹.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

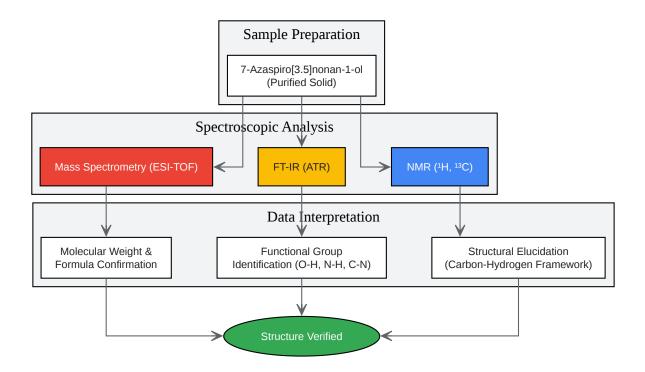
- Sample Preparation (Electrospray Ionization ESI): ESI is a soft ionization technique suitable for polar molecules like **7-Azaspiro[3.5]nonan-1-ol**.[10][11] The sample is dissolved in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water, to a concentration of approximately 1-10 μg/mL.[12] A small amount of an acid (e.g., formic acid) may be added to promote protonation for analysis in positive ion mode.[12]
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source is ideal for accurate mass determination.

 [10]
- Data Acquisition: The prepared sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 μL/min).[11] The instrument is set to acquire data in either positive or negative ion mode across a relevant mass range (e.g., m/z 50-500). Key source parameters like capillary voltage, gas flow, and temperature are optimized to maximize the signal of the ion of interest.[10]
- Data Processing: The resulting mass spectrum shows the relative abundance of ions versus their mass-to-charge ratio (m/z). The data is analyzed to identify the molecular ion peak (e.g., [M+H]+) and other common adducts, allowing for the confirmation of the molecular weight.

Visualized Workflow



The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of a novel compound like **7-Azaspiro[3.5]nonan-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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